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Compound of Interest

Compound Name: 19-Epi-scholaricine

Cat. No.: B14021939 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 19-Epi-scholaricine is an indole alkaloid isolated from plants of the Alstonia

genus, notably Alstonia scholaris. As a distinct phytochemical entity, its quantification is crucial

for the standardization of herbal extracts and finished products. The use of a well-characterized

standard like 19-Epi-scholaricine ensures accuracy, reproducibility, and comparability of

analytical results across different laboratories. These application notes provide detailed

protocols for the use of 19-Epi-scholaricine as a reference standard in various analytical

techniques, and summarize its relevant physicochemical and analytical data.

Physicochemical and Analytical Data
The following tables summarize the key properties of 19-Epi-scholaricine and its performance

in a validated analytical method.

Table 1: Physicochemical Properties of 19-Epi-scholaricine
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Property Value

CAS Number 132923-06-9

Molecular Formula C₂₀H₂₄N₂O₄

Molecular Weight 356.42 g/mol

IUPAC Name

Methyl (1S,14R,15S,17S)-14-ethyl-1-hydroxy-

13-methoxycarbonyl-1,14,15,17-tetrahydro-21-

oxa-8,16-

diazapentacyclo[13.5.1.0²,⁸.0⁵,¹⁰.0¹²,¹⁷]henicosa-

2,4,6,8,10(16)-pentaene-15-carboxylate

Appearance Solid powder

Solubility Soluble in DMSO and Methanol

Storage Store at -20°C for long-term storage.

Table 2: Quantitative Data from a Validated SFC-MS/MS Method for 19-Epi-scholaricine

Parameter Value

Linearity Range 50 - 10,000 pg/mL

Lower Limit of Quantitation (LLOQ) 50 pg/mL

Intra-day Precision (RSD%) 1.42% - 12.85%

Inter-day Precision (RSD%) 1.42% - 12.85%

Accuracy (RE%) -11.71% to 2.48%

Analytical Method
Supercritical Fluid Chromatography with

Tandem Mass Spectrometry (SFC-MS/MS)

Data sourced from a study on the simultaneous quantitation of scholarisine and 19-

epischolarisine in rat plasma.
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High-Performance Liquid Chromatography (HPLC) for
Quantification of 19-Epi-scholaricine
This protocol provides a general method for the quantification of 19-Epi-scholaricine in a plant

extract using a reference standard. Method validation is essential before routine use.

a. Preparation of Standard Solutions:

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 19-Epi-scholaricine
reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution

of the primary stock solution with the mobile phase to obtain concentrations ranging from 1

µg/mL to 100 µg/mL.

b. Preparation of Sample Solution:

Accurately weigh about 1.0 g of the powdered plant material and extract it with methanol

using sonication or reflux.

Filter the extract and evaporate the solvent under reduced pressure.

Reconstitute the dried extract in a known volume of mobile phase (e.g., 10 mL).

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

c. HPLC Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

Gradient Program: A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-80% A; 25-30

min, 80% A; 30-35 min, 80-10% A; 35-40 min, 10% A.

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.
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Injection Volume: 10 µL.

Detection: UV detector at a wavelength determined by the UV spectrum of 19-Epi-
scholaricine (typically around 254 nm for indole alkaloids).

d. Quantification:

Construct a calibration curve by plotting the peak area of the working standard solutions

against their concentrations.

Inject the sample solution and determine the peak area of 19-Epi-scholaricine.

Calculate the concentration of 19-Epi-scholaricine in the sample using the regression

equation from the calibration curve.

Workflow for HPLC Quantification of 19-Epi-scholaricine
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Caption: Workflow for the HPLC-based quantification of 19-Epi-scholaricine.
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Quantitative Nuclear Magnetic Resonance (qNMR)
Spectroscopy
This protocol outlines a general procedure for the quantification of 19-Epi-scholaricine using

qNMR, which offers direct quantification without the need for an identical reference standard for

calibration.

a. Sample Preparation:

Accurately weigh a specific amount of the plant extract (e.g., 10 mg) and the internal

standard (e.g., maleic acid, 2 mg) into a vial.

Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-

d₆).

Transfer the solution to an NMR tube.

b. NMR Acquisition Parameters:

Spectrometer: 400 MHz or higher.

Pulse Program: A standard 1D proton experiment with a 90° pulse.

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of

interest (both analyte and internal standard). A value of 30 s is generally sufficient.

Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

Acquisition Time (aq): At least 3 seconds.

c. Data Processing and Quantification:

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

Select well-resolved, non-overlapping signals for both 19-Epi-scholaricine and the internal

standard.

Integrate the selected signals accurately.
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Calculate the concentration of 19-Epi-scholaricine using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWᵢₛ / MWₓ) * (mᵢₛ / mₛₐₘₚₗₑ) * Pᵢₛ

Where:

Cₓ = Concentration of 19-Epi-scholaricine

Iₓ = Integral of the signal for 19-Epi-scholaricine

Nₓ = Number of protons for the integrated signal of 19-Epi-scholaricine

Iᵢₛ = Integral of the signal for the internal standard

Nᵢₛ = Number of protons for the integrated signal of the internal standard

MWₓ = Molecular weight of 19-Epi-scholaricine

MWᵢₛ = Molecular weight of the internal standard

mᵢₛ = Mass of the internal standard

mₛₐₘₚₗₑ = Mass of the sample

Pᵢₛ = Purity of the internal standard

Logical Flow for qNMR Analysis
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Caption: Logical workflow for quantitative NMR (qNMR) analysis.

Signaling Pathway
Anti-inflammatory Action of Alstonia scholaris Alkaloids
Alkaloids from Alstonia scholaris, including scholaricine and its isomers, have been reported to

exhibit anti-inflammatory effects. The proposed mechanism involves the inhibition of key
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inflammatory mediators and signaling pathways.
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Caption: Inhibition of inflammatory pathways by Alstonia scholaris alkaloids.

To cite this document: BenchChem. [Application Notes & Protocols: 19-Epi-scholaricine as a
Standard for Phytochemical Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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